Cas no 68089-73-6 (9H-Tribenzo[a,c,e]cyclohepten-9-one)
![9H-Tribenzo[a,c,e]cyclohepten-9-one structure](https://ja.kuujia.com/scimg/cas/68089-73-6x500.png)
9H-Tribenzo[a,c,e]cyclohepten-9-one 化学的及び物理的性質
名前と識別子
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- 9H-Tribenzo[a,c,e]cyclohepten-9-one
- 9H-tribenzo[a,c,e][7]annulen-9-one
- AKOS024329310
- SCHEMBL6369595
- CS-0160449
- XJROVMTUTAVKMP-UHFFFAOYSA-N
- D82422
- tetracyclo[13.4.0.0(2),?.0?,(1)(3)]nonadeca-1(15),2(7),3,5,8(13),9,11,16,18-nonaen-14-one
- 68089-73-6
- 9H-tribenzo[a,c,e]cyclohepten-9- one
- tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaen-14-one
- BS-49592
- MFCD02114133
- 9H-Tribenzo[a,c,e][7]annulen-9-one
-
- MDL: MFCD02114133
- インチ: InChI=1S/C19H12O/c20-19-17-11-5-3-9-15(17)13-7-1-2-8-14(13)16-10-4-6-12-18(16)19/h1-12H
- InChIKey: XJROVMTUTAVKMP-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C4=CC=CC=C24
計算された属性
- Exact Mass: 256.088815g/mol
- Surface Charge: 0
- XLogP3: 5.2
- 水素結合ドナー数: 0
- Hydrogen Bond Acceptor Count: 1
- 回転可能化学結合数: 0
- Exact Mass: 256.088815g/mol
- 単一同位体質量: 256.088815g/mol
- Topological Polar Surface Area: 17.1Ų
- Heavy Atom Count: 20
- 複雑さ: 340
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
9H-Tribenzo[a,c,e]cyclohepten-9-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | D82422-0.1/G |
9H-TRIBENZO[A,C,E][7]ANNULEN-9-ONE |
68089-73-6 | 95% | 0.1g |
$118 | 2023-09-19 | |
Chemenu | CM523941-100mg |
9H-Tribenzo[a,c,e][7]annulen-9-one |
68089-73-6 | 97% | 100mg |
$88 | 2023-01-30 | |
1PlusChem | 1P01KLOJ-1g |
9H-Tribenzo[a,c,e][7]annulen-9-one |
68089-73-6 | 99%;RG | 1g |
$289.00 | 2024-04-22 | |
Aaron | AR01KLWV-5g |
9H-Tribenzo[a,c,e][7]annulen-9-one |
68089-73-6 | 97% | 5g |
$1096.00 | 2025-02-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22850-1g |
9H-Tribenzo[a,c,e][7]annulen-9-one |
68089-73-6 | 97% | 1g |
¥2187.0 | 2024-07-19 | |
abcr | AB564228-250mg |
9H-Tribenzo[a,c,e][7]annulen-9-one; . |
68089-73-6 | 250mg |
€269.60 | 2024-04-16 | ||
eNovation Chemicals LLC | Y1216107-1g |
9H-tribenzo[a,c,e][7]annulen-9-one |
68089-73-6 | 95% | 1g |
$320 | 2025-03-01 | |
Chemenu | CM523941-250mg |
9H-Tribenzo[a,c,e][7]annulen-9-one |
68089-73-6 | 97% | 250mg |
$119 | 2023-01-30 | |
AN HUI ZE SHENG Technology Co., Ltd. | M0102655-100mg |
68089-73-6 | 97% | 100mg |
¥549.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | ABC229059-250mg |
68089-73-6 | 97% | 250mg |
¥1358.28 | 2023-09-15 |
9H-Tribenzo[a,c,e]cyclohepten-9-one 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
9H-Tribenzo[a,c,e]cyclohepten-9-oneに関する追加情報
9H-Tribenzo[a,c,e]cyclohepten-9-one: A Comprehensive Overview
9H-Tribenzo[a,c,e]cyclohepten-9-one, identified by the CAS Registry Number 68089-73-6, is a highly specialized organic compound with a unique molecular structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, belonging to the class of polycyclic aromatic ketones, exhibits a complex fused ring system that contributes to its intriguing chemical properties and potential applications.
The molecular structure of 9H-Tribenzo[a,c,e]cyclohepten-9-one consists of three benzene rings fused with a cycloheptene ring, creating a highly conjugated system. The presence of the ketone group at the ninth position introduces additional functional complexity, making this compound a subject of interest for both theoretical and applied research. Recent studies have explored its electronic properties, which are influenced by the extended conjugation and aromaticity of the molecule.
One of the most notable aspects of 9H-Tribenzo[a,c,e]cyclohepten-9-one is its potential as a building block in organic synthesis. Researchers have demonstrated its utility in constructing larger polycyclic frameworks, which are valuable in drug discovery and materials development. For instance, its ability to undergo various cycloaddition reactions has been leveraged to create novel macrocyclic compounds with potential applications in catalysis and sensing technologies.
In the realm of pharmacology, 9H-Tribenzo[a,c,e]cyclohepten-9-one has been investigated for its bioactivity. Recent studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for further exploration in therapeutic contexts. However, more extensive in vivo studies are required to fully understand its pharmacokinetics and safety profile.
The synthesis of 9H-Tribenzo[a,c,e]cyclohepten-9-one involves multi-step processes that require precise control over reaction conditions to achieve the desired product. One common approach involves the use of Diels-Alder reactions followed by oxidation steps to introduce the ketone functionality. These methods highlight the importance of stereochemical considerations in constructing such complex molecules.
In terms of applications, 9H-Tribenzo[a,c,e]cyclohepten-9-one has shown promise in optoelectronic materials due to its strong absorption properties in the visible spectrum. Its ability to form self-assembled monolayers makes it a candidate for use in organic electronics, such as photovoltaic devices and light-emitting diodes (LEDs). Recent advancements in thin-film deposition techniques have further enhanced its potential in these areas.
The study of CAS No 68089-73-6 continues to evolve as researchers explore its interactions with other chemical systems. For example, investigations into its reactivity under photochemical conditions have revealed novel pathways for generating reactive intermediates, which could be harnessed for innovative synthetic strategies.
In conclusion, 9H-Tribenzo[a,c,e]cyclohepten-9-one, or CAS No 68089-73-6, stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile reactivity, and diverse applications position it as a key compound in advancing scientific research across multiple disciplines. As ongoing studies uncover new facets of its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.
